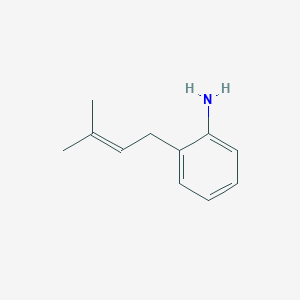
2-(3-Methylbut-2-en-1-yl)aniline
Overview
Description
2-(3-Methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbut-2-en-1-yl)aniline typically involves the alkylation of aniline with 3-methylbut-2-en-1-yl halides. The reaction is carried out in the presence of a base such as potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated in a steel reactor at elevated temperatures (around 300°C) to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbut-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)aniline has several scientific research applications:
Polymer Science: It is used in the synthesis of polyaniline derivatives, which are conductive polymers with applications in sensors and electronic devices.
Sensor Technology: The compound’s derivatives are used in the development of chemical sensors due to their high sensitivity to moisture and ammonia.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)aniline involves its interaction with various molecular targets. In polymer science, the compound acts as a monomer that undergoes polymerization to form conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymer, enhancing its conductivity and stability . In sensor applications, the compound’s derivatives interact with target analytes, leading to measurable changes in electrical properties .
Comparison with Similar Compounds
- 2-(1-Methylbut-2-en-1-yl)aniline
- 2-(2-Methylbut-2-en-1-yl)aniline
- 2-(3-Methylbut-1-en-1-yl)aniline
Comparison: 2-(3-Methylbut-2-en-1-yl)aniline is unique due to the specific position of the methylbutenyl group, which significantly influences its chemical reactivity and physical properties. Compared to its similar compounds, it exhibits higher solubility in organic solvents and enhanced sensitivity in sensor applications .
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7H,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVUULHZNYSEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498241 | |
| Record name | 2-(3-Methylbut-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27125-61-7 | |
| Record name | 2-(3-Methylbut-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



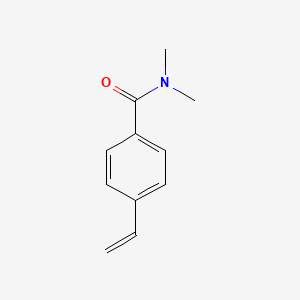

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
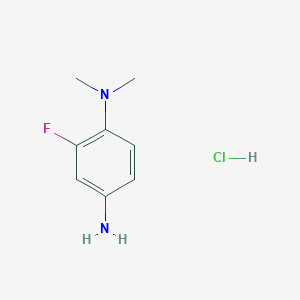
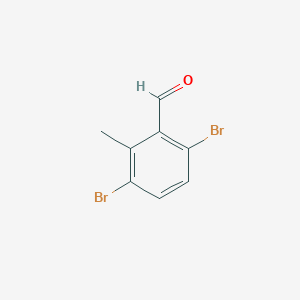
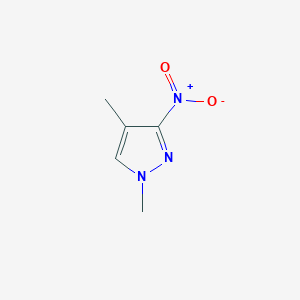

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
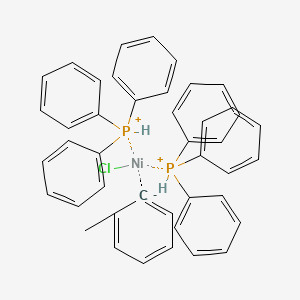
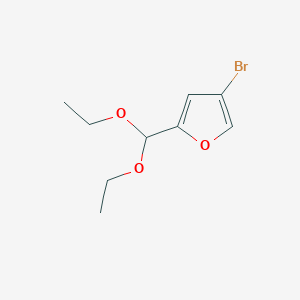
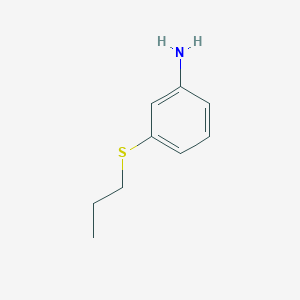
![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)

